![molecular formula C23H21FN4O2 B2505184 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone CAS No. 1706232-59-8](/img/structure/B2505184.png)
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone
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Description
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Activities
A key area of research for derivatives of the compound involves their potential as anticancer and antimicrobial agents. Specifically, derivatives such as (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone have shown potent cytotoxicity against the MCF-7 cell line (a breast carcinoma cell line) and moderate antibacterial and antifungal activities (Naik, Mahanthesha, & Suresh, 2022). Similar derivatives have been synthesized and characterized for their anticancer, antibacterial, and antifungal activity, with certain compounds displaying potent cytotoxicity and moderate antibacterial and antifungal activities (G, S. T., & Bodke, 2021).
Role in Glutamate Receptor Modulation
In the context of neurological research, derivatives like ADX47273, which include the 1,2,4-oxadiazol moiety, have been identified as potent and selective positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5). These modulators have demonstrated preclinical antipsychotic-like and procognitive activities, suggesting their potential use in treating schizophrenia (Liu et al., 2008).
Crystal Packing and Non-Covalent Interactions
The study of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives has provided insights into the stabilization of molecular structures. This includes examining the role of lone pair-π interaction and halogen bonding in stabilizing these structures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and characterization of derivatives, such as (1-Methoxy-3-(pyridin-2-yl)indolizin-2-yl)(pyridin-2-yl)methanone, providing detailed insights into the molecular and crystal structures of these compounds (Kloubert, Kretschmer, Görls, & Westerhausen, 2012).
Serotonin Receptor Agonism
Some derivatives have been explored for their role as serotonin 5-HT1A receptor agonists, indicating potential applications in treating depression and other mental health disorders. This includes the study of compounds' binding affinity and agonist activity both in vitro and in vivo (Vacher et al., 1999).
properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-indolizin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-20-9-2-1-8-19(20)22-25-21(30-26-22)12-16-6-5-11-28(14-16)23(29)17-13-18-7-3-4-10-27(18)15-17/h1-4,7-10,13,15-16H,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQUGJUOQOQVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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